![molecular formula C26H28N2O B10903429 N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-2-(3-methylphenyl)quinoline-4-carboxamide](/img/structure/B10903429.png)
N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-2-(3-methylphenyl)quinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(bicyclo[221]hept-2-yl)ethyl]-2-(3-methylphenyl)quinoline-4-carboxamide is a complex organic compound with a unique structure that combines a bicyclic system, a quinoline moiety, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-2-(3-methylphenyl)quinoline-4-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the bicyclic system, followed by the introduction of the quinoline moiety and finally the carboxamide group. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-2-(3-methylphenyl)quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while reduction may yield more saturated compounds.
Scientific Research Applications
N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-2-(3-methylphenyl)quinoline-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and potential therapeutic effects.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-2-(3-methylphenyl)quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-2-phenylquinoline-4-carboxamide
- N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-2-(4-methylphenyl)quinoline-4-carboxamide
Uniqueness
N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-2-(3-methylphenyl)quinoline-4-carboxamide is unique due to the specific arrangement of its functional groups and the presence of the 3-methylphenyl group. This unique structure can result in distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C26H28N2O |
|---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-2-(3-methylphenyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C26H28N2O/c1-16-6-5-7-20(12-16)25-15-23(21-8-3-4-9-24(21)28-25)26(29)27-17(2)22-14-18-10-11-19(22)13-18/h3-9,12,15,17-19,22H,10-11,13-14H2,1-2H3,(H,27,29) |
InChI Key |
PCVBOVARYPXUDL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC(C)C4CC5CCC4C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


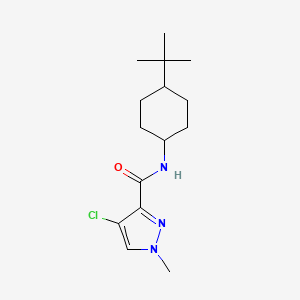
![4-[(2-fluoro-4-nitrophenoxy)methyl]-1-methyl-1H-pyrazole](/img/structure/B10903353.png)
![1-[(2-chlorophenoxy)methyl]-N-(2,3,5,6-tetrafluorophenyl)-1H-pyrazole-3-carboxamide](/img/structure/B10903356.png)
![Methyl 2-iodo-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B10903370.png)
![1-[(2,5-dichlorophenoxy)methyl]-4-nitro-1H-pyrazole](/img/structure/B10903375.png)
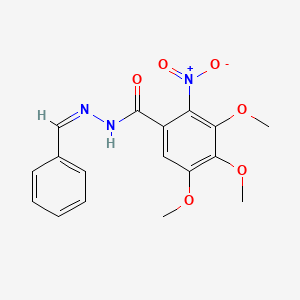

![(2Z)-N-acetyl-6-chloro-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B10903396.png)
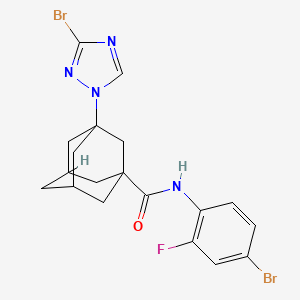
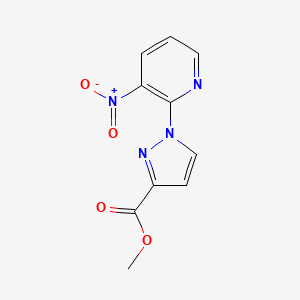
![5-Chloro-2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline](/img/structure/B10903410.png)
![4-{[(E)-{3-[(4-chloro-2-methylphenoxy)methyl]-4-methoxyphenyl}methylidene]amino}-5-(difluoromethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10903413.png)
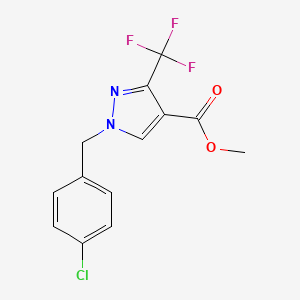
![methyl 6-cyclopropyl-1-[2-(cyclopropylamino)-2-oxoethyl]-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B10903428.png)
